![molecular formula C13H11BrN2O3S B11175531 4-{[(4-Bromophenyl)sulfonyl]amino}benzamide](/img/structure/B11175531.png)
4-{[(4-Bromophenyl)sulfonyl]amino}benzamide
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Overview
Description
4-(4-Bromobenzenesulfonamido)benzamide is an organic compound with the molecular formula C13H11BrN2O3S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzenesulfonamido)benzamide typically involves the condensation of 4-bromobenzenesulfonyl chloride with benzamide in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antibacterial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of benzenesulfonamide, including 4-{[(4-Bromophenyl)sulfonyl]amino}benzamide, have shown minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus . This suggests that the compound could be developed into effective antibacterial agents, especially in the context of rising antibiotic resistance.
Anticancer Potential
Research has highlighted the anticancer properties of this compound derivatives. These compounds have been investigated for their ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line) and MCF7 (another breast cancer cell line). In one study, the compound was shown to significantly increase annexin V-FITC positive apoptotic cells, indicating its potential as an anticancer agent . The mechanisms of action may involve the inhibition of specific enzymes related to cancer progression, which warrants further exploration.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products. These synthetic routes allow for the modification of the compound to create analogs with potentially enhanced biological activity or altered pharmacokinetic properties . For example, derivatives incorporating different substituents on the benzene rings or varying the sulfonamide linkages could lead to compounds with improved efficacy or reduced toxicity.
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, a comparative analysis with structurally similar compounds can be beneficial. Below is a summary table highlighting some related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(4-Bromophenyl)-3-{[(phenylmethyl)amino]sulfonyl}benzamide | Similar bromophenyl group and sulfonamide linkage | Exhibits distinct antimicrobial activity |
N-(4-Bromophenyl)-4-{[(3,5-dimethyl-4-isoxazolyl)sulfonyl]amino}benzamide | Isoxazole moiety | Potentially enhanced selectivity against specific targets |
3-(Benzoyl)-N-(4-bromophenyl)aminosulfonamide | Benzoyl instead of benzamide | Differing solubility and bioactivity profiles |
This comparative analysis illustrates how structural modifications can influence biological activity and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar biological activities.
N-Benzylbenzamide: Another benzamide derivative with different substituents.
4-(4-Chlorobenzenesulfonamido)benzamide: A closely related compound with a chlorine atom instead of bromine
Uniqueness
4-(4-Bromobenzenesulfonamido)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for research .
Biological Activity
4-{[(4-Bromophenyl)sulfonyl]amino}benzamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of sulfamoyl-benzamide derivatives, which have been investigated for their potential therapeutic applications, particularly in inhibiting ectonucleotidases and exhibiting antimicrobial properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine, typically in the presence of a base. The resulting product is characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure.
Inhibition of Ectonucleotidases
Recent studies have highlighted the role of this compound as a selective inhibitor of human ectonucleotide triphosphate diphosphohydrolase (h-NTPDase). This enzyme family is implicated in various physiological processes, including thrombosis and inflammation. The compound demonstrated significant inhibitory activity with an IC50 value in the sub-micromolar range against several h-NTPDase isoforms:
Isoform | IC50 (μM) |
---|---|
h-NTPDase1 | 2.88 ± 0.13 |
h-NTPDase2 | Sub-micromolar |
h-NTPDase3 | 0.72 ± 0.11 |
h-NTPDase8 | 0.28 ± 0.07 |
These findings suggest that the compound may be beneficial in treating conditions associated with overactive ectonucleotidases, such as certain cancers and inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives, including this compound, have been extensively studied. In vitro assays indicated moderate to strong antibacterial activity against various strains:
- Bacterial Strains Tested:
- Salmonella typhi
- Bacillus subtilis
The presence of the bromine atom in the structure is believed to enhance the antimicrobial effect, as seen in similar compounds .
Anticancer Properties
In addition to its role as an ectonucleotidase inhibitor, there is emerging evidence supporting the anticancer activity of this compound. Studies have shown that sulfamoyl-benzamide derivatives can induce cell cycle arrest and inhibit tubulin polymerization in cancer cell lines such as MCF-7 and MDA-MB-231. This suggests a potential mechanism for its antitumor effects .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Case Study on Anticancer Activity :
- A study evaluated a series of sulfamoyl-benzamides against multiple cancer cell lines, demonstrating that derivatives with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
- Case Study on Ectonucleotidase Inhibition :
- Research focused on the selectivity of various sulfonamide derivatives against different h-NTPDase isoforms, indicating that specific structural modifications significantly impact inhibitory potency.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the sulfonamide and benzamide moieties can significantly influence biological activity. Key findings include:
- Sulfonamide Group : Essential for enzyme inhibition.
- Aromatic Substituents : The presence of halogens (e.g., bromine) enhances antimicrobial properties.
- Amine Variations : Different amines attached to the benzamide backbone affect both potency and selectivity against h-NTPDases.
Properties
Molecular Formula |
C13H11BrN2O3S |
---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-3-7-12(8-4-10)20(18,19)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17) |
InChI Key |
MOGRVBXXJZBREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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